molecular formula C16H13NO B3153111 3-Methyl-4,5-diphenylisoxazole CAS No. 75115-00-3

3-Methyl-4,5-diphenylisoxazole

Cat. No. B3153111
CAS RN: 75115-00-3
M. Wt: 235.28 g/mol
InChI Key: HTHHRPIQLANEKO-UHFFFAOYSA-N
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Description

3-Methyl-4,5-diphenylisoxazole is an impurity of Parecoxib, an anti-inflammatory analgesic .


Synthesis Analysis

The synthesis of isoxazoles, including this compound, often involves metal-free synthetic routes. Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . A solvent-free synthesis of 3,5-isoxazoles has been developed, which allows the synthesis of 3,5-isoxazoles in moderate to excellent yields from terminal alkynes and hydroxyimidoyl chlorides, using a recyclable Cu/Al2O3 nanocomposite catalyst .


Molecular Structure Analysis

The molecular formula of this compound is C16H13NO . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The synthesis of 3,5-isoxazoles, including this compound, often involves 1,3-dipolar cycloaddition of terminal alkynes and nitrile oxides . This reaction is often performed under solvent-free conditions, using green solvents such as water or ionic liquids, under metal-free conditions, or using mild oxidants .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 235.28100 . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Safety and Hazards

When handling 3-Methyl-4,5-diphenylisoxazole, one should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment should be used and adequate ventilation should be ensured .

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. It is always imperative to unleash new eco-friendly synthetic strategies . Developing a greener methodology that enables rapid and efficient access to these scaffolds is highly desirable .

Mechanism of Action

Target of Action

3-Methyl-4,5-diphenylisoxazole is a potent inhibitor of the growth of Staphylococcus aureus Newman . The compound’s primary targets are bacterial histidine kinases . These kinases play a crucial role in bacterial signal transduction and are involved in various cellular processes, including metabolism, motility, and virulence .

Mode of Action

The compound interacts with its targets by binding to the ATP-binding domain of bacterial histidine kinases . This domain shares high similarity with the ATPase domain of eukaryotic heat shock protein 90 (HSP90) . By inhibiting these kinases, this compound disrupts the normal functioning of the bacteria, leading to growth inhibition .

Biochemical Pathways

Given its mode of action, it is likely that the compound affects the signal transduction pathways regulated by bacterial histidine kinases . The disruption of these pathways can lead to downstream effects that inhibit bacterial growth .

Pharmacokinetics

It is known that the compound is used as a reagent for the preparation of valdecoxib and valdecoxib analogues , suggesting that it may have similar ADME properties to these drugs.

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . The most potent growth inhibitors were found to be pyrazole-based compounds and their isoxazole analogs with MIC (minimum inhibitory concentration) values lower than 1 μg/ml .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis has been achieved under solvent-free conditions using a recyclable Cu/Al2O3 nanocomposite catalyst . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by the presence of certain catalysts and the absence of solvents .

properties

IUPAC Name

3-methyl-4,5-diphenyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-12-15(13-8-4-2-5-9-13)16(18-17-12)14-10-6-3-7-11-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHHRPIQLANEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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